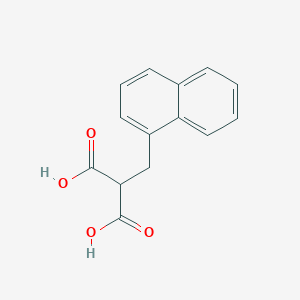
2-(1-Naphthylmethyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthylmethyl)malonic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to malonic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 2-(1-Naphthylmethyl)malonic acid can act as a precursor in synthesizing various antimicrobial agents. The compound has been evaluated for its efficacy against different bacterial strains, showcasing potential as an effective antibacterial agent .
Pharmacological Applications
The compound's structure allows it to serve as a building block for the synthesis of pharmaceuticals. It can be modified to enhance its biological activity, leading to the development of new drugs targeting diseases such as cancer and infections caused by resistant bacteria. The ability to introduce functional groups at various positions on the naphthalene ring enhances its therapeutic potential .
Organic Synthesis
Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a versatile intermediate. It can participate in various reactions, including Michael additions and aldol reactions, facilitating the construction of complex molecular architectures. This versatility makes it valuable in the synthesis of natural products and other bioactive compounds .
Chiral Synthesis
The compound can also be employed in asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity. This application is particularly relevant in the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity .
Materials Science
Polymer Chemistry
In materials science, this compound can be used to synthesize specialty polymers and resins. Its ability to crosslink with other monomers makes it suitable for developing coatings and adhesives with enhanced durability and chemical resistance. These materials are increasingly important in industries such as automotive and electronics .
Nanomaterials
Recent studies have explored the use of malonic acid derivatives in the fabrication of nanomaterials. The incorporation of this compound into nanocomposites has shown promise in improving mechanical properties and providing functional characteristics such as conductivity or thermal stability .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the naphthalene ring significantly enhanced antibacterial activity compared to unmodified malonic acid derivatives.
Case Study 2: Synthesis of Chiral Compounds
In a research project focused on asymmetric synthesis, researchers successfully synthesized chiral compounds using this compound as a starting material. The enantiomeric excess achieved was over 90%, demonstrating the compound's utility in producing high-purity chiral pharmaceuticals.
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPMQFIQPVBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













